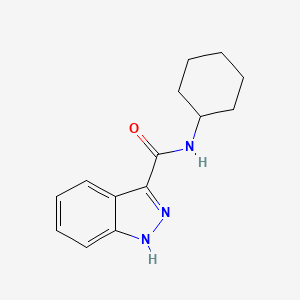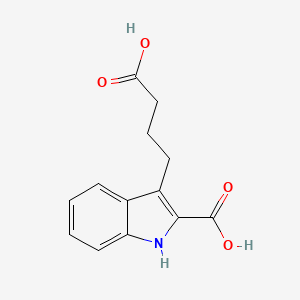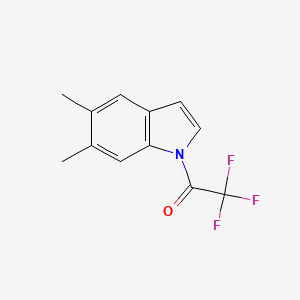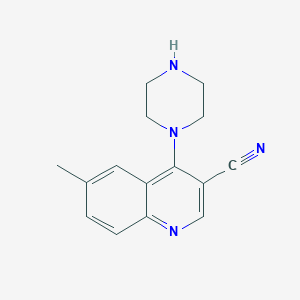
N-Cyclohexyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-1H-indazole-3-carboxamide : est un composé organique appartenant à la classe des dérivés de l'indazole. Les composés de l'indazole sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction :
Matières premières : La synthèse de la N-cyclohexyl-1H-indazole-3-carboxamide commence généralement avec l'indazole et la cyclohexylamine.
Réaction avec les composés chlorocarbonylés : L'indazole est réagi avec les composés chlorocarbonylés en présence d'une base pour former le chlorure d'indazole-3-carboxyle.
Formation de la carboxamide : Le chlorure d'indazole-3-carboxyle est ensuite réagi avec la cyclohexylamine pour donner la this compound.
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions :
Réactions de substitution : La N-cyclohexyl-1H-indazole-3-carboxamide peut subir des réactions de substitution, en particulier à l'atome d'azote du cycle indazole.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former divers dérivés.
Réactions de cyclisation : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Bases : Hydroxyde de sodium, carbonate de potassium.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'indazole substitués, qui peuvent avoir différentes activités biologiques et propriétés.
Applications de la recherche scientifique
Chimie : La this compound est utilisée comme élément de base dans la synthèse de molécules plus complexes. Elle est particulièrement précieuse dans le développement de nouvelles méthodologies de synthèse et l'étude des mécanismes réactionnels .
Biologie et médecine : Le composé a montré un potentiel en tant qu'inhibiteur sélectif de certaines enzymes, ce qui en fait un candidat pour le développement de médicaments. Il est étudié pour ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes .
Industrie : Dans le secteur industriel, la this compound est utilisée dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de produits pharmaceutiques .
Mécanisme d'action
La this compound exerce ses effets en interagissant avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité de certaines kinases, qui sont impliquées dans les voies de signalisation cellulaire. Cette inhibition peut conduire à la modulation de divers processus biologiques, notamment la prolifération cellulaire et l'apoptose .
Applications De Recherche Scientifique
Chemistry: N-Cyclohexyl-1H-indazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound has shown potential as a selective inhibitor of certain enzymes, making it a candidate for drug development. It is being studied for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
N-Cyclohexyl-1H-indazole-3-carboxamide exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires :
N-(Adamantan-1-yl)-1-(cyclohexylméthyl)-1H-indazole-3-carboxamide (ACHMINACA) : Ce composé est structurellement similaire mais contient un groupe adamantyle au lieu d'un groupe cyclohexyle.
Dérivés de la 1H-indazole-3-carboxamide : Ces composés partagent le noyau indazole-3-carboxamide mais ont des substituants différents à l'atome d'azote.
Unicité : La N-cyclohexyl-1H-indazole-3-carboxamide est unique en raison de sa substitution cyclohexyle spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications dans la recherche scientifique et l'industrie.
Propriétés
Formule moléculaire |
C14H17N3O |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
N-cyclohexyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h4-5,8-10H,1-3,6-7H2,(H,15,18)(H,16,17) |
Clé InChI |
OIUOOHQNKOIQGL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)
![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)




![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)




![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
